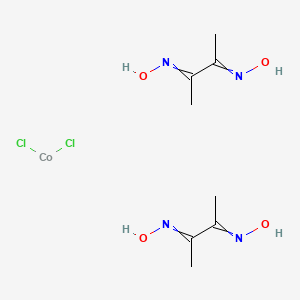
Dichlorobis(dimethylglyoxime)cobalt(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichlorobis(dimethylglyoxime)cobalt(II) is a coordination compound with the chemical formula C8H16Cl2CoN4O4. It is a cobalt complex where cobalt is coordinated with two dimethylglyoxime ligands and two chloride ions. This compound is known for its distinctive dark green to black crystalline appearance .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichlorobis(dimethylglyoxime)cobalt(II) can be synthesized by reacting cobalt(II) chloride with dimethylglyoxime in an ethanol solution. The reaction typically involves the following steps:
- Dissolve cobalt(II) chloride in ethanol.
- Add dimethylglyoxime to the solution.
- Stir the mixture at room temperature until the reaction is complete.
- Filter the resulting precipitate and wash it with ethanol to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for Dichlorobis(dimethylglyoxime)cobalt(II) are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dichlorobis(dimethylglyoxime)cobalt(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state cobalt complexes.
Reduction: It can be reduced to lower oxidation state cobalt complexes.
Substitution: Ligands in the coordination sphere can be substituted with other ligands under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction may produce cobalt(I) complexes .
Scientific Research Applications
Dichlorobis(dimethylglyoxime)cobalt(II) has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other cobalt complexes and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment due to its ability to interact with DNA.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of Dichlorobis(dimethylglyoxime)cobalt(II) involves its ability to coordinate with various ligands and undergo redox reactions. The cobalt center can switch between different oxidation states, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the ligands and reagents used .
Comparison with Similar Compounds
Similar Compounds
Dichlorobis(dimethylglyoximato)cobalt(III): Similar in structure but with cobalt in a higher oxidation state.
Chloro(pyridine)cobaloxime: Contains cobalt coordinated with dimethylglyoxime and pyridine ligands.
Bis(dimethylglyoximato)cobalt(III) complexes: Various complexes with different axial ligands
Uniqueness
Dichlorobis(dimethylglyoxime)cobalt(II) is unique due to its specific coordination environment and the ability of cobalt to exist in multiple oxidation states. This versatility makes it valuable in both research and industrial applications .
Properties
Molecular Formula |
C8H16Cl2CoN4O4 |
|---|---|
Molecular Weight |
362.07 g/mol |
IUPAC Name |
dichlorocobalt;N-(3-hydroxyiminobutan-2-ylidene)hydroxylamine |
InChI |
InChI=1S/2C4H8N2O2.2ClH.Co/c2*1-3(5-7)4(2)6-8;;;/h2*7-8H,1-2H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
VJCBNQCZLZRPPK-UHFFFAOYSA-L |
Canonical SMILES |
CC(=NO)C(=NO)C.CC(=NO)C(=NO)C.Cl[Co]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















